2-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H16FN3O5 and its molecular weight is 373.34. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research on derivatives of 1,3,4-oxadiazole compounds, such as those mentioned in a study by Ravinaik et al. (2021), has shown significant anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were synthesized using related chemical frameworks and evaluated for their potency in comparison to established drugs, indicating the potential utility of similar compounds in anticancer drug development (Ravinaik et al., 2021).
Fluorinated Compounds in Medicinal Chemistry
Fluorine-containing compounds, like the ones synthesized by Jalilian et al. (2004), are explored for their enhanced biological activity and stability, making them candidates for drug development. The introduction of fluorine atoms can significantly affect the pharmacokinetic properties of therapeutic agents, including their absorption, distribution, metabolism, and excretion (ADME) profiles (Jalilian et al., 2004).
Luminescent Materials
Compounds related to 2-fluoro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been investigated for their luminescent properties. For instance, the synthesis and properties of fluorinated biphenyls and their derivatives have shown strong luminescence, suggesting their potential applications in the development of organic light-emitting diodes (OLEDs) and other photonic materials (Ol’khovik et al., 2008).
Antimicrobial and Antifungal Applications
Fluorinated 1,2-benzisothiazol-3(2H)-ones and related compounds have demonstrated significant antimicrobial and antifungal activities, making them valuable for the development of new antibiotics and antifungal agents. The structure-activity relationships explored in these studies highlight the importance of fluorine atoms in enhancing antimicrobial efficacy (Carmellino et al., 1994).
Mechanism of Action
Target of Action
The primary targets of 2-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The exact mode of action of This compound Tmp-bearing compounds have been reported to exhibit diverse bioactivity effects, demonstrating remarkable multi-activity or specific targeting .
Biochemical Pathways
The biochemical pathways affected by This compound Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Result of Action
The molecular and cellular effects of the action of This compound Tmp-bearing compounds have been reported to surpass the activity of other derivatives at comparable concentrations .
Properties
IUPAC Name |
2-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5/c1-24-13-8-10(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)11-6-4-5-7-12(11)19/h4-9H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVVGBHLZUQAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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